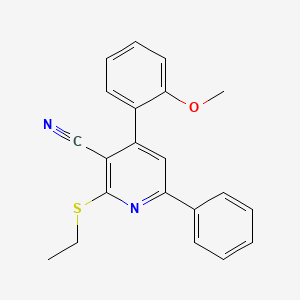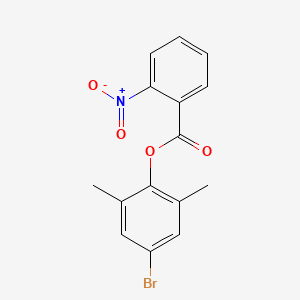![molecular formula C17H19N3O4S B4704442 4-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4704442.png)
4-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzamide
Vue d'ensemble
Description
4-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzamide, commonly known as EPG, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. EPG is a small molecule inhibitor that has been shown to have inhibitory effects on several enzymes and proteins, making it a promising candidate for use in drug development.
Applications De Recherche Scientifique
EPG has been shown to have potential applications in various areas of scientific research. One of the primary areas of interest is in drug development, where EPG has been shown to inhibit several enzymes and proteins that are involved in various diseases. For example, EPG has been shown to have inhibitory effects on the enzyme histone deacetylase (HDAC), which has been implicated in several types of cancer. EPG has also been shown to have inhibitory effects on the protein kinase CK2, which has been implicated in various diseases, including cancer and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of EPG is not fully understood, but it is believed to involve the inhibition of enzymes and proteins by binding to their active sites. EPG has been shown to have inhibitory effects on several enzymes and proteins, including HDAC and CK2. The inhibition of these enzymes and proteins can lead to changes in gene expression and cellular signaling pathways, which can ultimately result in the inhibition of disease progression.
Biochemical and Physiological Effects
EPG has been shown to have several biochemical and physiological effects. In addition to its inhibitory effects on enzymes and proteins, EPG has been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells. EPG has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of EPG for lab experiments is its relatively simple synthesis method, which makes it easy to produce in large quantities. EPG also has a high degree of selectivity for its target enzymes and proteins, which can help to minimize off-target effects. However, one of the limitations of EPG is its relatively low potency compared to other inhibitors, which can make it less effective in certain applications.
Orientations Futures
There are several future directions for the research and development of EPG. One area of interest is in the development of more potent analogs of EPG that can be used in a wider range of applications. Another area of interest is in the identification of new targets for EPG, which could expand its potential applications in drug development. Additionally, further research is needed to fully understand the mechanism of action of EPG and its effects on various cellular pathways and processes.
Propriétés
IUPAC Name |
4-[[2-[benzenesulfonyl(ethyl)amino]acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-2-20(25(23,24)15-6-4-3-5-7-15)12-16(21)19-14-10-8-13(9-11-14)17(18)22/h3-11H,2,12H2,1H3,(H2,18,22)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVKZNDFGXPTNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=CC=C(C=C1)C(=O)N)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-[(3,5-dinitrobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4704362.png)
![N-[4-(allyloxy)-3-iodo-5-methoxybenzyl]-5-chloro-2-methylaniline](/img/structure/B4704379.png)
![1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-2-methyl-1H-benzimidazole](/img/structure/B4704382.png)
![(3,4-difluorophenyl)[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]amine](/img/structure/B4704389.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}butanamide](/img/structure/B4704391.png)

![(2-{[3-(aminocarbonyl)-4-(4-tert-butylphenyl)-5-methyl-2-thienyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4704409.png)
![6-cyclopentyl-2-(4-methyl-1-piperazinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4704410.png)
![3-[(3-methoxybenzyl)thio]-5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4704418.png)

![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-5-methyl-4-[(4-nitrophenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4704420.png)
![N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4704436.png)
![9-ethyl-3-{[4-(3-methoxybenzyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B4704450.png)
![4-[(4-chlorophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B4704453.png)